8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid
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Overview
Description
8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid is a complex organic compound with a unique structure that includes an imino group, a phenylhydrazinyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene coreCommon reagents used in these reactions include hydrazine derivatives, sulfonating agents, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as sulfonation, hydrazination, and oxidation, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino or phenylhydrazinyl groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and sulfonating agents like sulfuric acid. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The imino and phenylhydrazinyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-7-phenylmethoxychromene-2-carboxamide
- 1-ethyl-1,4-dihydro-4-oxo-7-(2-pyridinyl)-3-quinolinecarboxylic acid
- 6-butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline
Uniqueness
8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
677007-42-0 |
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Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
8-amino-4-hydroxy-7-phenyldiazenylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-16-12(19-18-10-4-2-1-3-5-10)7-6-11-13(20)8-9-14(15(11)16)24(21,22)23/h1-9,20H,17H2,(H,21,22,23) |
InChI Key |
YJBAMNOTJVSCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=CC(=C3C=C2)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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